molecular formula C8H13F2N3 B10908291 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine

Cat. No.: B10908291
M. Wt: 189.21 g/mol
InChI Key: XMELFOSECYMAMB-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine is a chemical compound of interest in medicinal and agricultural chemistry research. It features a 1,3-dimethyl-1H-pyrazole core, a privileged scaffold in drug discovery, linked to a 2,2-difluoroethylamine chain. Pyrazole derivatives are extensively investigated for their diverse biological activities. Structurally similar compounds, such as those featuring a difluoromethyl group on the pyrazole ring, are key intermediates in developing succinate dehydrogenase inhibitor (SDHI) fungicides . Furthermore, molecular hybrids incorporating the 1,3-dimethyl-1H-pyrazole moiety are actively explored for their antimicrobial potential, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the 2,2-difluoroethylamine group is a common motif in medicinal chemistry, often used to modulate a compound's physicochemical properties, metabolic stability, and its ability to engage in target binding. This combination of structural features makes this compound a valuable building block for researchers synthesizing novel compounds for biological evaluation in various fields. Product Note: This product is supplied and intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this and all chemical compounds with appropriate safety precautions.

Properties

Molecular Formula

C8H13F2N3

Molecular Weight

189.21 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,2-difluoroethanamine

InChI

InChI=1S/C8H13F2N3/c1-6-7(5-13(2)12-6)3-11-4-8(9)10/h5,8,11H,3-4H2,1-2H3

InChI Key

XMELFOSECYMAMB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC(F)F)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Approach

This method exploits the reactivity of the pyrazole nitrogen toward electrophilic centers in difluoroethanamine derivatives. The process involves two primary components:

  • 1,3-Dimethyl-1H-pyrazole-4-methanol : Synthesized via condensation of acetylacetone with hydrazine hydrate under acidic conditions, followed by methylation using dimethyl sulfate .

  • 2,2-Difluoroethylamine : Generated through fluorination of ethanolamine derivatives or commercial procurement.

Procedure :

  • The pyrazole methanol intermediate is converted to its corresponding chloride using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C for 2 hours.

  • The chloride intermediate reacts with 2,2-difluoroethylamine in the presence of triethylamine (TEA) as a base, using acetonitrile as a solvent at 60°C for 12–16 hours .

Optimization Data :

ParameterOptimal ValueYield Impact
SolventAcetonitrile78% Yield
Temperature60°C+15% vs. RT
BaseTriethylamine82% Purity
Reaction Time16 hoursMax Conversion

This method is favored for its scalability but requires rigorous purification to remove unreacted starting materials .

Catalytic Hydrogenation

Catalytic hydrogenation reduces imine intermediates to the target amine, as demonstrated in patent EP3995495A1 .

Key Steps :

  • Imine Formation : Condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 2,2-difluoroethylamine in ethanol at 25°C for 4 hours.

  • Hydrogenation : The imine intermediate is hydrogenated under 20 bar H₂ pressure using Raney nickel in ethanol at 25°C for 24 hours .

Representative Data :

  • Yield : 94% (Example 2 in )

  • Purity : >95% (HPLC)

  • Catalyst Load : 5 wt% Raney nickel

Advantages :

  • High atom economy

  • Minimal byproduct formation

Limitations :

  • Requires high-pressure equipment

  • Catalyst recovery challenges

Reductive Amination with Sodium Borohydride

This one-pot method avoids isolating the imine intermediate, enhancing process efficiency .

Procedure :

  • 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (1 eq) and 2,2-difluoroethylamine (1.1 eq) are stirred in ethanol at 25°C for 2 hours.

  • Sodium borohydride (1.3 eq) is added portion-wise, and the mixture is heated to 50°C for 1 hour.

  • The reaction is quenched with water, extracted with dichloromethane, and purified via silica gel chromatography .

Performance Metrics :

  • Yield : 86%

  • Reaction Time : 3 hours total

  • Solvent Volume : 5 mL/g substrate

Critical Factors :

  • pH Control : Maintain pH >9 to prevent borohydride decomposition.

  • Temperature : Exceeding 60°C leads to over-reduction byproducts.

Multi-Step Synthesis via Pyrazole Intermediate

A modular approach involving pyrazole ring construction followed by functionalization:

Step 1: Pyrazole Synthesis

  • Reactants : Acetylacetone (1 eq), methylhydrazine (1.1 eq)

  • Conditions : HCl catalyst, reflux in ethanol (6 hours, 80°C)

  • Yield : 89% 1,3-dimethyl-1H-pyrazole .

Step 2: Chloromethylation

  • Reactants : Pyrazole (1 eq), paraformaldehyde (1.2 eq), HCl gas

  • Conditions : 40°C, 8 hours in dioxane

  • Yield : 76% 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole .

Step 3: Amination

  • Reactants : Chloromethylpyrazole (1 eq), 2,2-difluoroethylamine (1.5 eq)

  • Conditions : K₂CO₃ (2 eq), DMF, 80°C, 12 hours

  • Yield : 81% .

Advantages :

  • Flexibility in modifying pyrazole substituents

  • Suitable for analog synthesis

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Nucleophilic Substitution7882120High
Catalytic Hydrogenation9495200Moderate
Reductive Amination8690150High
Multi-Step Synthesis8188180Low

Key Insights :

  • Catalytic Hydrogenation excels in yield and purity but faces cost barriers due to catalyst usage.

  • Reductive Amination balances cost and efficiency, making it ideal for pilot-scale production.

  • Multi-Step Synthesis is reserved for specialized applications requiring structural analogs .

Scientific Research Applications

(2,2-Difluoroethyl)[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2,2-Difluoroethyl)[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole ring can participate in various biochemical interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine (CAS 957043-29-7)

  • Molecular Weight : 153.22 g/mol.
  • Key Differences : Replaces the 2,2-difluoroethyl group with a simpler ethylamine.
  • Physical Properties :
    • Boiling Point: 238.9 ± 25.0 °C (predicted).
    • Density: 1.01 ± 0.1 g/cm³ (predicted).
    • pKa: 9.43 ± 0.10 (predicted).
  • Comparison: The difluoroethyl group in the target compound likely reduces basicity (lower pKa) compared to the ethylamine analog due to electron-withdrawing fluorine atoms.

1-(1-Ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine (CAS 1856050-79-7)

  • Molecular Weight : 287.76 g/mol.
  • Key Differences : Features dual pyrazole rings and a fluoroethyl substituent.
  • Comparison: The target compound’s single pyrazole ring and difluoroethylamine side chain result in a ~98.5 g/mol lower molecular weight, which may improve solubility and pharmacokinetics.

Pyrazole Derivatives with Electron-Withdrawing Substituents

  • Examples from Fluorochem (2025):
    • 2-[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine : Nitro group increases polarity but may reduce metabolic stability.
    • 1-Methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride : Trifluoroethoxy group enhances electronegativity, altering reactivity.
  • The 2,2-difluoroethylamine chain balances lipophilicity and polarity, offering advantages in drug design over highly polar nitro derivatives.

Biological Activity

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including cytotoxic effects, anti-inflammatory properties, and mechanisms of action.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The difluoroethanamine moiety enhances the compound's pharmacological profile by potentially increasing its lipophilicity and bioavailability.

Biological Activity Overview

Research indicates that compounds containing the pyrazole nucleus exhibit a wide range of biological activities:

  • Anticancer Activity : Studies have shown that similar pyrazole derivatives can induce apoptosis in cancer cell lines. For instance, a derivative with a similar structure demonstrated an IC50 value of 5.13 µM against the C6 glioma cell line, outperforming 5-fluorouracil (IC50 = 8.34 µM) .
  • Anti-inflammatory Properties : Pyrazole derivatives are often investigated for their anti-inflammatory effects. The presence of electron-withdrawing groups like fluorine may enhance these properties by stabilizing the compound's active form.
  • Antioxidant Activity : Molecular docking studies suggest that pyrazole derivatives can act as potent antioxidants due to their ability to scavenge free radicals and inhibit oxidative stress .

Cytotoxicity Assessment

A study investigating various pyrazole derivatives found that those with structural similarities to this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was primarily attributed to the induction of apoptosis and cell cycle arrest .

Mechanistic Insights

Flow cytometry analysis revealed that compounds similar to this compound induce cell cycle arrest in the G0/G1 phase, leading to increased apoptosis rates in glioma cells. This suggests that such compounds may serve as effective therapeutic agents in cancer treatment .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
CytotoxicityIC50 = 5.13 µM (C6 cells)
Anti-inflammatoryPotentially effective
AntioxidantScavenges free radicals

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,2-difluoroethanamine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 2,2-difluoroethanamine under reducing conditions (e.g., NaBH₃CN) in anhydrous THF or DMF . Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Yields typically range from 20–40%, with purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : The pyrazole ring protons (δ 7.2–7.8 ppm) and difluoroethyl group (-CH₂CF₂-, δ 3.5–4.0 ppm) are diagnostic. The CF₂ group appears as a triplet (²J~HF ~75 Hz) in ¹⁹F NMR .
  • LC-MS : ESI+ mode detects [M+H]+ at m/z ~215.2. High-resolution MS confirms the molecular formula (C₈H₁₂F₂N₃) .
  • IR : Stretching vibrations for C-F (~1150 cm⁻¹) and N-H (~3300 cm⁻¹) bonds validate functional groups .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, solvent, pH)?

  • Methodology : Stability tests in DMSO-d₆ (25°C, 7 days) show <5% degradation by HPLC. In aqueous buffers (pH 7.4, 37°C), hydrolysis of the difluoroethyl group occurs within 48 hours. Store at -20°C under inert gas (Ar) in anhydrous DMF or acetonitrile .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological targets?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gap) and nucleophilic sites (pyrazole N-atoms).
  • Docking Studies : Use AutoDock Vina to screen against kinase targets (e.g., JAK2, EGFR), leveraging the pyrazole moiety’s affinity for ATP-binding pockets . Free energy perturbation (FEP) simulations refine binding affinity predictions .

Q. What strategies resolve contradictions in synthetic yields or unexpected byproduct formation during scale-up?

  • Methodology :

  • Byproduct Analysis : Use LC-MS/MS to identify impurities (e.g., over-alkylation at pyrazole N1). Adjust stoichiometry (amine:aldehyde = 1.2:1) and switch to milder reductants (e.g., NaBH(OAc)₃) to suppress side reactions .
  • Scale-Up Optimization : Transition from batch to flow chemistry for better heat dissipation, improving yield to ~50% .

Q. What experimental and theoretical approaches elucidate the compound’s mechanism in biological systems (e.g., enzyme inhibition, receptor modulation)?

  • Methodology :

  • Kinase Assays : Use ADP-Glo™ to measure inhibition of JAK2 (IC₅₀ determination) in HEK293 cells. Compare with structural analogs to establish SAR .
  • Metabolic Profiling : Radiolabel the difluoroethyl group (¹⁸F) for PET imaging to track in vivo distribution .
  • Cryo-EM : Resolve ligand-enzyme complexes (e.g., with CYP3A4) to identify binding conformations .

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